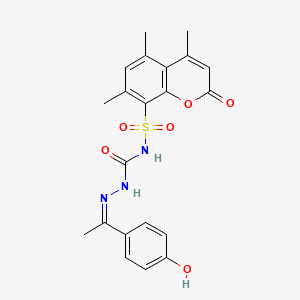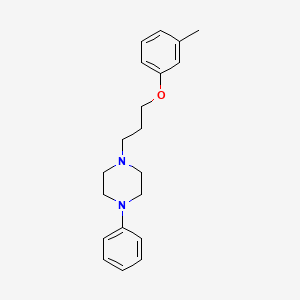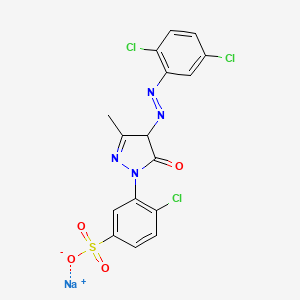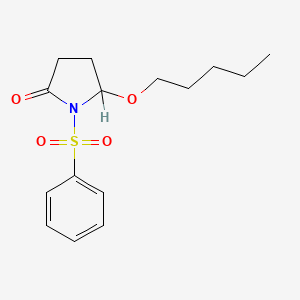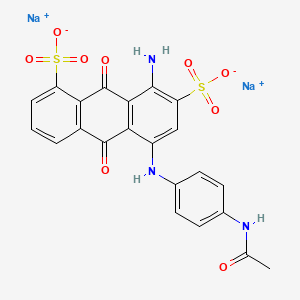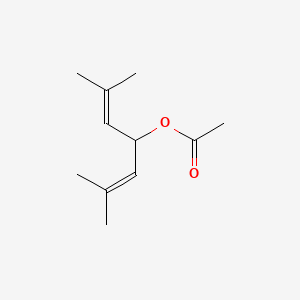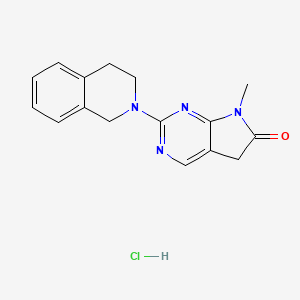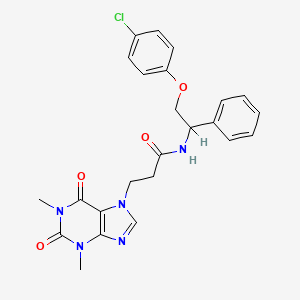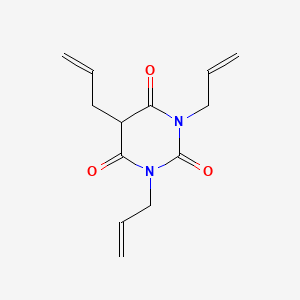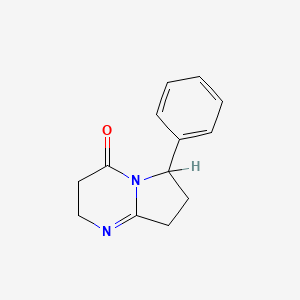
2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Another class of fused heterocycles with potential biological activity.
Phenylpyrimidines: Compounds with a phenyl group attached to a pyrimidine ring.
Uniqueness
2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76697-02-4 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-8-9-14-12-7-6-11(15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
VRIYBSNVBCDACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NCCC(=O)N2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


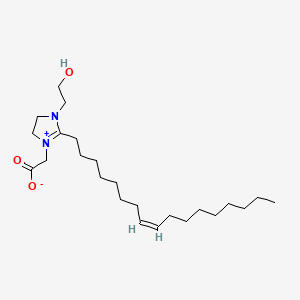
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
